3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea] is a complex organic compound with the molecular formula C19H32Cl2N6O4 and a molecular weight of 479.4012 . This compound is known for its unique structure, which includes two cyclohexane rings connected by a methylene bridge and substituted with nitrosourea groups. It has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea] typically involves the reaction of cyclohexane derivatives with nitrosourea compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3,3’-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution reactions may result in substituted analogs of the original compound .
Scientific Research Applications
3,3’-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea] has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 3,3’-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to DNA or proteins, leading to alterations in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,3’-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea] include other nitrosourea derivatives and cyclohexane-based compounds. Examples include:
- 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU)
- 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU)
- 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU)
Uniqueness
The uniqueness of 3,3’-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea] lies in its specific structure, which combines the properties of cyclohexane rings with nitrosourea groups. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
33024-35-0 |
---|---|
Molecular Formula |
C19H32Cl2N6O4 |
Molecular Weight |
479.4 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[4-[[4-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexyl]methyl]cyclohexyl]-1-nitrosourea |
InChI |
InChI=1S/C19H32Cl2N6O4/c20-9-11-26(24-30)18(28)22-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)23-19(29)27(25-31)12-10-21/h14-17H,1-13H2,(H,22,28)(H,23,29) |
InChI Key |
CHRJZHUVRKHISQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CC2CCC(CC2)NC(=O)N(CCCl)N=O)NC(=O)N(CCCl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.